molecular formula C16H13NO2 B12905814 11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one CAS No. 94123-39-4

11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one

Cat. No.: B12905814
CAS No.: 94123-39-4
M. Wt: 251.28 g/mol
InChI Key: BOHSMXWQBPNLHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Methyl-4,5-dihydrofuro[2,3-c]acridin-6(11H)-one is a complex organic compound that belongs to the class of acridines Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Methyl-4,5-dihydrofuro[2,3-c]acridin-6(11H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 11-Methyl-4,5-dihydrofuro[2,3-c]acridin-6(11H)-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

11-Methyl-4,5-dihydrofuro[2,3-c]acridin-6(11H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydro derivatives. Substitution reactions typically result in halogenated or alkylated products.

Scientific Research Applications

11-Methyl-4,5-dihydrofuro[2,3-c]acridin-6(11H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules such as DNA and proteins, which can lead to the development of new therapeutic agents.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and disrupt cellular processes.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 11-Methyl-4,5-dihydrofuro[2,3-c]acridin-6(11H)-one involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This property makes it a potential candidate for anticancer therapy. Additionally, the compound may interact with various enzymes and proteins, affecting their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound of the acridine family, known for its wide range of biological activities.

    9-Aminoacridine: A derivative of acridine with potent antimicrobial properties.

    Acriflavine: An acridine derivative used as an antiseptic and in cancer research.

Uniqueness

11-Methyl-4,5-dihydrofuro[2,3-c]acridin-6(11H)-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. The presence of the furo ring enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

94123-39-4

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

11-methyl-4,5-dihydrofuro[2,3-c]acridin-6-one

InChI

InChI=1S/C16H13NO2/c1-17-13-5-3-2-4-10(13)16(18)12-6-7-14-11(15(12)17)8-9-19-14/h2-5,8-9H,6-7H2,1H3

InChI Key

BOHSMXWQBPNLHE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C4=C(CC3)OC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.